[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
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Overview
Description
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride is a chemical compound that features a thiazole ring attached to a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, which is then reacted with phenylmethanamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted phenylmethanamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The phenylmethanamine moiety can interact with receptors, altering signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Benzothiazole derivatives: These compounds have a similar structure with a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: These compounds contain a five-membered ring with oxygen and nitrogen atoms and are used in various medicinal and industrial applications.
Uniqueness
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride is unique due to its specific combination of a thiazole ring and a phenylmethanamine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN2S |
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Molecular Weight |
226.73 g/mol |
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;/h1-6H,7,11H2;1H |
InChI Key |
VUDZZQGXZMRLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl |
Origin of Product |
United States |
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